molecular formula C5H4BrIN2O B8814640 5-Bromo-2-iodo-4-methoxypyrimidine

5-Bromo-2-iodo-4-methoxypyrimidine

Cat. No.: B8814640
M. Wt: 314.91 g/mol
InChI Key: LXVYSZJDZSIXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C5H4BrIN2O

Molecular Weight

314.91 g/mol

IUPAC Name

5-bromo-2-iodo-4-methoxypyrimidine

InChI

InChI=1S/C5H4BrIN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3

InChI Key

LXVYSZJDZSIXTM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)I

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-2-iodo-4-methoxypyrimidine
  • Molecular Formula : C₅H₄BrIN₂O
  • CAS Number : 1443792-51-5
  • Molecular Weight : 284.88 g/mol
  • Purity : ≥95% (typical commercial grade)

Structural Features :
This heterocyclic compound features a pyrimidine ring substituted with bromo (C5), iodo (C2), and methoxy (C4) groups. The presence of halogens (Br, I) and a methoxy group confers unique reactivity, making it valuable in pharmaceutical synthesis and cross-coupling reactions.

Comparison with Structurally Similar Pyrimidine Derivatives

Halogen-Substituted Pyrimidines

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 1443792-51-5 C₅H₄BrIN₂O 284.88 Br (C5), I (C2), OCH₃ (C4) Suzuki-Miyaura coupling; drug intermediates
5-Bromo-2-iodopyrimidine 183438-24-6 C₄H₂BrIN₂ 284.88 Br (C5), I (C2) Precursor for C–C bond formation
5-Bromo-2-chloro-4-methoxypyrimidine 57054-92-9 C₅H₄BrClN₂O 248.46 Br (C5), Cl (C2), OCH₃ (C4) Higher reactivity in nucleophilic substitutions
5-Bromo-4,6-dimethoxypyrimidine 4319-77-1 C₆H₇BrN₂O₂ 235.04 Br (C5), OCH₃ (C4, C6) Antiviral drug synthesis

Key Observations :

  • Reactivity : The iodo group in this compound enhances its utility in cross-coupling reactions compared to chloro analogs (e.g., 57054-92-9), which are more suited for SNAr reactions .
  • Solubility : Methoxy groups (e.g., in 1443792-51-5 and 4319-77-1) improve solubility in polar solvents, facilitating reactions in aqueous media .

Amino- and Methoxy-Substituted Pyrimidines

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
2-Amino-5-bromo-4-methoxypyrimidine 56686-16-9 C₅H₆BrN₃O 204.03 Br (C5), NH₂ (C2), OCH₃ (C4) Antibacterial agents; kinase inhibitors
5-Bromo-2-methoxypyrimidin-4-amine 148214-56-6 C₅H₆BrN₃O 204.03 Br (C5), OCH₃ (C2), NH₂ (C4) Intermediate in agrochemicals
4,6-Dichloro-5-methoxypyrimidine 32779-36-5 C₅H₄Cl₂N₂O 195.01 Cl (C4, C6), OCH₃ (C5) Crystal structure studied for π-stacking interactions

Key Observations :

  • Biological Activity: Amino groups (e.g., in 56686-16-9) enhance hydrogen-bonding capacity, critical for target binding in drug design .
  • Steric Effects : Dichloro substitutions (e.g., 32779-36-5) introduce steric hindrance, reducing reactivity but stabilizing crystal structures .

Pyrimidines with Heterocyclic Side Chains

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine 2090819-96-6 C₁₀H₈BrN₃O 276.10 Br (C5), pyridinylmethoxy (C2) Kinase inhibitors; fluorescence probes
5-Bromo-4-(2-methylphenyl)pyrimidine 941294-34-4 C₁₁H₉BrN₂ 249.11 Br (C5), 2-methylphenyl (C4) Building block for OLED materials

Key Observations :

  • Functional Diversity : Side chains like pyridinylmethoxy (2090819-96-6) expand applications in medicinal chemistry and materials science .

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